molecular formula C10H19Cl2N3O B2368166 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride CAS No. 2243511-74-0

2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride

Cat. No.: B2368166
CAS No.: 2243511-74-0
M. Wt: 268.18
InChI Key: QQPYAADMNZAYQJ-UHFFFAOYSA-N
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Description

2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its role in various biological processes, including fetal development, ovarian function, and cancer development.

Biochemical Analysis

Biochemical Properties

EN300-6488037 plays a significant role in biochemical reactions, particularly as an inhibitor of sEH . sEH is an enzyme involved in the metabolism of endogenous epoxyeicosatrienoic acids (EETs), which are signaling molecules that regulate inflammation and pain . By inhibiting sEH, EN300-6488037 increases the levels of EETs, thereby potentially exerting anti-inflammatory effects .

Cellular Effects

The effects of EN300-6488037 on cells are primarily related to its role as an sEH inhibitor . By increasing EET levels, EN300-6488037 can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . These effects could potentially alter cell function in ways that mitigate inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of EN300-6488037 involves its binding to sEH, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of EETs, leading to their accumulation within cells . The increased EET levels can then influence various molecular processes, including cell signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

The effects of EN300-6488037 can change over time in laboratory settings . For instance, the compound’s inhibitory effects on sEH may become more pronounced with prolonged exposure

Metabolic Pathways

EN300-6488037 is involved in the metabolic pathway of EETs, acting as an inhibitor of the enzyme sEH . This enzyme is responsible for the breakdown of EETs, so its inhibition by EN300-6488037 leads to increased levels of these signaling molecules .

Subcellular Localization

The subcellular localization of EN300-6488037 is likely to be influenced by its target, sEH. As sEH is an enzyme found in the cytoplasm of cells , EN300-6488037 is likely to be localized in the same region to exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride typically involves the reaction of piperidine derivatives with acetamide under specific conditions. The process often includes steps such as hydrogenation, cyclization, and amination . These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to add hydrogen or remove oxygen.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or other nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound plays a role in studying cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These include various substituted piperidines that share a similar core structure but differ in their functional groups and biological activities.

    Benzohomoadamantane-based amides: These compounds also exhibit inhibitory activity against soluble epoxide hydrolase but differ in their stability and pharmacokinetic properties.

Uniqueness

2-[Piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride is unique due to its specific structure, which allows it to effectively inhibit soluble epoxide hydrolase with high potency and selectivity. This makes it a valuable compound for therapeutic applications, particularly in the treatment of inflammatory diseases .

Properties

IUPAC Name

2-[piperidin-4-yl(prop-2-ynyl)amino]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.2ClH/c1-2-7-13(8-10(11)14)9-3-5-12-6-4-9;;/h1,9,12H,3-8H2,(H2,11,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPYAADMNZAYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC(=O)N)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243511-74-0
Record name 2-[(piperidin-4-yl)(prop-2-yn-1-yl)amino]acetamide dihydrochloride
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